molecular formula C11H9F2NO2 B2727677 Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate CAS No. 202000-91-7

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate

Cat. No.: B2727677
CAS No.: 202000-91-7
M. Wt: 225.195
InChI Key: HMCJFZKHAIRFAM-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate is an organic compound with the molecular formula C11H9F2NO2 and a molecular weight of 225.19 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate is used in various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 3,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(3,5-difluorophenyl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The difluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-2-(4-fluorophenyl)acetate
  • Ethyl 2-cyano-2-(2,4-difluorophenyl)acetate
  • Ethyl 2-cyano-2-(3,5-dichlorophenyl)acetate

Uniqueness

Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s stability and binding affinity to specific molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

ethyl 2-cyano-2-(3,5-difluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCJFZKHAIRFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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